

# n-Methyl bromofluoroacetamide CAS number 53441-14-8.

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *n*-Methyl bromofluoroacetamide

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An In-depth Technical Guide to N-Methyl-2-bromo-2-fluoroacetamide (CAS 53441-14-8): A Versatile Electrophilic Probe for Covalent Drug Discovery

## Executive Summary

N-Methyl-2-bromo-2-fluoroacetamide is a halogenated amide of significant interest to researchers in drug development and chemical biology. As a member of the  $\alpha$ -haloacetamide class, its primary utility lies in its function as a reactive electrophile, or "warhead," capable of forming stable covalent bonds with nucleophilic amino acid residues in proteins. This guide provides a comprehensive technical overview of its physicochemical properties, a robust proposed synthesis protocol, analytical characterization methods, and a detailed exploration of its application as a tool for designing targeted covalent inhibitors. The inherent reactivity and potential toxicity of this compound class are also discussed, providing a complete framework for its safe and effective use in a research setting.

## Introduction to N-Methyl-2-bromo-2-fluoroacetamide

N-Methyl-2-bromo-2-fluoroacetamide, CAS number 53441-14-8, is a synthetic organic compound featuring a stereogenic center at the  $\alpha$ -carbon, which bears both a bromine and a fluorine atom. This dual halogenation creates a highly electrophilic site, making the molecule a potent alkylating agent. While specific research on this exact molecule is limited, its structural features are emblematic of  $\alpha$ -haloacetamides, a class of compounds widely exploited in medicinal chemistry. These reagents are primarily used as building blocks for targeted covalent inhibitors (TCIs), a therapeutic modality that offers distinct advantages, including high potency,

prolonged duration of action, and the ability to overcome drug resistance.[\[1\]](#) The N-methyl group provides a specific substitution pattern that can influence solubility, metabolic stability, and steric interactions within a target protein's binding site.

## Physicochemical and Structural Data

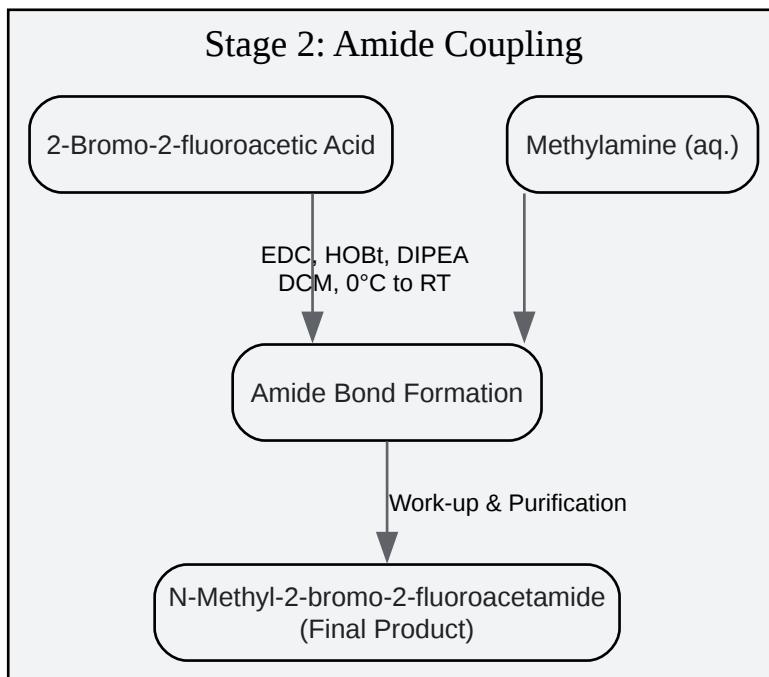
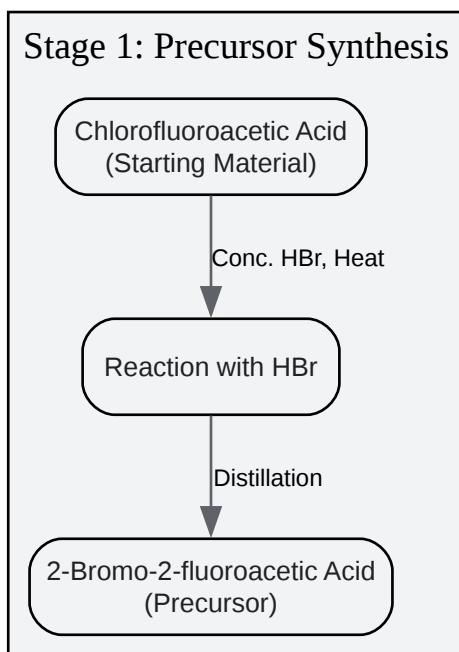
The fundamental properties of N-Methyl-2-bromo-2-fluoroacetamide are summarized below. This data is compiled from chemical supplier databases and predictive modeling.

Property	Value	Reference(s)
CAS Number	53441-14-8	<a href="#">[2]</a>
Molecular Formula	C <sub>3</sub> H <sub>5</sub> BrFNO	<a href="#">[2]</a>
Molecular Weight	169.98 g/mol	<a href="#">[2]</a>
Appearance	White Solid	<a href="#">[3]</a>
Melting Point	88 - 91 °C	<a href="#">[3]</a>
Boiling Point	261.1 °C (Predicted)	<a href="#">[4]</a>
IUPAC Name	2-bromo-2-fluoro-N-methylacetamide	N/A
SMILES	CNC(=O)C(F)Br	N/A

## Synthesis and Purification: A Proposed Protocol

While a specific, peer-reviewed synthesis for N-Methyl-2-bromo-2-fluoroacetamide is not readily available in the literature, a reliable route can be designed based on standard amide bond formation chemistry. The proposed two-stage synthesis involves the preparation of the 2-bromo-2-fluoroacetic acid precursor followed by a carbodiimide-mediated coupling with methylamine.

## Synthesis Workflow Diagram



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Caption: Proposed two-stage synthesis of N-Methyl-2-bromo-2-fluoroacetamide.

## Stage 1: Synthesis of 2-Bromo-2-fluoroacetic Acid

The synthesis of the carboxylic acid precursor can be achieved by halogen exchange from a suitable starting material, such as chlorofluoroacetic acid, by reaction with hydrobromic acid under heat.[\[5\]](#)

Materials:

- Chlorofluoroacetic acid
- Concentrated hydrobromic acid (48% aq.)
- Distillation apparatus

Protocol:

- Combine chlorofluoroacetic acid (1.0 equiv) and concentrated hydrobromic acid in a round-bottom flask equipped with a distillation head.
- Heat the reaction mixture to a temperature between 80-125°C.[\[5\]](#)
- Continuously monitor the reaction. Gaseous HCl will be evolved. The reaction is complete when HCl evolution ceases.
- After cooling, purify the resulting crude 2-bromo-2-fluoroacetic acid by vacuum distillation to yield the pure precursor.

## Stage 2: Amide Coupling to form N-Methyl-2-bromo-2-fluoroacetamide

This protocol utilizes a standard peptide coupling methodology, which is highly efficient for forming amide bonds under mild conditions, thus preserving the sensitive  $\alpha$ -halogenated center.[\[6\]](#)

Materials:

- 2-Bromo-2-fluoroacetic acid (1.0 equiv)
- Methylamine solution (e.g., 2M in THF or H<sub>2</sub>O, 1.5 equiv)

- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv)
- 1-Hydroxybenzotriazole (HOBr, 1.2 equiv)
- N,N-Diisopropylethylamine (DIPEA, 3.0 equiv)
- Anhydrous Dichloromethane (DCM)
- Standard work-up and purification reagents (water, brine, anhydrous MgSO<sub>4</sub>, silica gel)

Protocol:

- Under an inert atmosphere (e.g., Nitrogen), dissolve 2-bromo-2-fluoroacetic acid in anhydrous DCM in a round-bottom flask.
- Cool the solution to 0°C using an ice bath.
- Add EDC, HOBr, and DIPEA to the stirred solution.
- Slowly add the methylamine solution dropwise, ensuring the temperature remains close to 0°C.
- After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.
- Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO<sub>4</sub>, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the final product.  
[\[6\]](#)[\[7\]](#)

## Analytical Characterization

To confirm the identity and purity of the synthesized N-Methyl-2-bromo-2-fluoroacetamide, a combination of spectroscopic techniques should be employed.

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show a doublet for the N-methyl protons ( $\text{CH}_3$ ) due to coupling with the adjacent N-H proton, and a doublet for the  $\alpha$ -carbon proton ( $\text{CH}$ ) due to coupling with the adjacent fluorine atom. The N-H proton will likely appear as a broad quartet.
- $^{13}\text{C}$  NMR: The carbon spectrum will show three distinct signals: one for the methyl carbon, one for the carbonyl carbon ( $\text{C}=\text{O}$ ), and one for the  $\alpha$ -carbon ( $\text{CHBrF}$ ), which will appear as a doublet due to C-F coupling.
- $^{19}\text{F}$  NMR: This is a crucial technique for fluorinated compounds. A single signal, split into a doublet by the adjacent  $\alpha$ -proton, is expected, confirming the presence of the C-F bond.[8][9]
- Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) will confirm the molecular weight. The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one bromine atom (M and  $\text{M}+2$  peaks of nearly equal intensity).[10]
- Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretch (around  $3300\text{ cm}^{-1}$ ), C-H stretches (around  $2900\text{-}3000\text{ cm}^{-1}$ ), and a strong  $\text{C}=\text{O}$  (amide I) stretch (around  $1650\text{-}1680\text{ cm}^{-1}$ ).

## Applications in Drug Development: The Covalent Inhibitor Warhead

The primary application for N-Methyl-2-bromo-2-fluoroacetamide in drug discovery is as a reactive moiety, or "warhead," for the synthesis of targeted covalent inhibitors.[1] Covalent inhibitors function by first binding non-covalently to a target protein and then forming a permanent covalent bond with a nearby nucleophilic amino acid residue, most commonly cysteine.[3]

## Mechanism of Covalent Modification

The  $\alpha$ -carbon of N-Methyl-2-bromo-2-fluoroacetamide is highly electrophilic due to the electron-withdrawing effects of the adjacent carbonyl group and both halogen atoms. This makes it susceptible to nucleophilic attack by the thiolate side chain of a cysteine residue via an  $\text{S}_{\text{n}}2$  reaction mechanism.[2][11]

Caption: Covalent modification of a cysteine residue via  $\text{S}_{\text{n}}2$  reaction.

## Rationale for Use in Drug Design

- **High Reactivity:** The presence of two halogens on the  $\alpha$ -carbon makes this warhead highly reactive. The fluorine atom increases the electrophilicity of the carbon, while the bromine atom serves as an excellent leaving group.
- **Tunability:** The reactivity of  $\alpha$ -haloacetamides can be modulated by altering the substituents. [1] This allows medicinal chemists to fine-tune the warhead's reactivity to achieve selectivity for the target cysteine over other biological nucleophiles, thereby minimizing off-target toxicity.
- **Versatility:** The N-Methyl-2-bromo-2-fluoroacetamide moiety can be appended to a larger "guidance system" or scaffold molecule that is designed to bind non-covalently to a specific protein target. This modular approach is a cornerstone of modern drug design.[3][12]

## Biological Activity and Toxicology

Extreme caution must be exercised when handling N-Methyl-2-bromo-2-fluoroacetamide and related compounds.

- **Toxicity Profile:** While toxicological data for this specific compound is not available, the broader class of haloacetamides is known to be cytotoxic and genotoxic.[2][13] Fluoroacetamide itself is a highly toxic metabolic poison that disrupts the citric acid cycle and has been used as a rodenticide.[14][15] The toxicity of these compounds is directly related to their chemical reactivity with biological thiols, such as cysteine and glutathione, leading to cellular stress and DNA damage.[11]
- **Hazard Statements:** The compound is classified as an irritant.
  - H315: Causes skin irritation.
  - H319: Causes serious eye irritation.
  - H335: May cause respiratory irritation.
- **Safe Handling Procedures:**
  - Always handle this compound in a certified chemical fume hood.

- Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is a minimum), and safety goggles.
- Avoid inhalation of dust or vapors.
- Prevent skin and eye contact. In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.
- All waste materials should be disposed of as hazardous chemical waste according to institutional and local regulations.

## Conclusion

N-Methyl-2-bromo-2-fluoroacetamide is a specialized chemical reagent with significant potential for advancing drug discovery programs focused on targeted covalent inhibitors. Its well-defined electrophilic nature, rooted in its  $\alpha,\alpha$ -dihalogenated structure, makes it an effective tool for the covalent modification of target proteins. While its synthesis requires careful execution and its handling demands stringent safety protocols due to its inherent reactivity and potential toxicity, its value as a molecular probe and building block for novel therapeutics is clear. This guide provides the foundational knowledge for researchers to synthesize, characterize, and strategically deploy this compound in the pursuit of next-generation medicines.

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- To cite this document: BenchChem. [n-Methyl bromofluoroacetamide CAS number 53441-14-8]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1597164#n-methyl-bromofluoroacetamide-cas-number-53441-14-8]

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